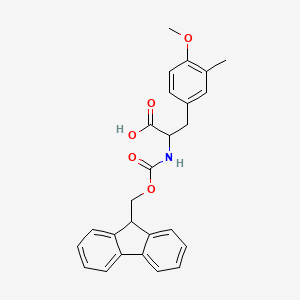

N-Fmoc-O,3-dimethyl-D-tyrosine

Beschreibung

Contextualization within Non-Canonical Amino Acid Chemistry

Non-canonical amino acids (ncAAs), also known as unnatural amino acids, are derivatives of the standard amino acids. nih.gov Their integration into peptide chains allows for the creation of novel biomolecules with enhanced or entirely new functions. nih.gov The use of ncAAs is a powerful strategy to overcome some of the limitations of natural peptides, such as poor stability and limited structural diversity. nih.gov

The synthesis of peptides incorporating ncAAs can be achieved through various methods, including solid-phase peptide synthesis (SPPS), which allows for the precise, stepwise addition of amino acids to a growing peptide chain. thermofisher.comwikipedia.org N-Fmoc-O,3-dimethyl-D-tyrosine is designed specifically for use in Fmoc-based SPPS. merckmillipore.com

Significance of Tyrosine Analogues in Biomolecular Design

Tyrosine is a versatile amino acid due to its aromatic phenol (B47542) group, which can participate in a wide range of molecular interactions. nih.gov It often plays a crucial role in biological processes, including enzymatic reactions and protein-protein interactions. nih.govacs.org

The modification of tyrosine to create analogues like O,3-dimethyl-D-tyrosine can significantly alter its properties. ontosight.ai Methylation of the hydroxyl group (O-methylation) and the phenyl ring (3-methylation) can influence the amino acid's hydrophobicity, steric bulk, and electronic properties. ontosight.ai These changes can lead to altered binding affinities for receptors and enzymes. ontosight.ai Furthermore, the incorporation of a D-amino acid, as opposed to the naturally occurring L-amino acid, can confer resistance to proteolytic degradation, thereby increasing the in vivo half-life of a peptide. nih.govnih.gov

Overview of N-Fmoc Protection Strategy in Peptide Synthesis

Solid-phase peptide synthesis relies on the use of protecting groups to prevent unwanted side reactions during the coupling process. thermofisher.compeptide.com The N-Fmoc (9-fluorenylmethyloxycarbonyl) group is a widely used protecting group for the α-amino group of an amino acid. wikipedia.org

The key advantage of the Fmoc strategy is its "orthogonal" nature. The Fmoc group is base-labile, meaning it can be removed under mild basic conditions (typically with piperidine), while the side-chain protecting groups are acid-labile and are removed at the end of the synthesis with a strong acid like trifluoroacetic acid (TFA). merckmillipore.compeptide.com This allows for the selective deprotection of the N-terminus at each step of the synthesis without affecting the side chains. peptide.com

Rationale for Research on O,3-dimethyl-D-tyrosine Derivatives

The rationale for synthesizing and utilizing a derivative like N-Fmoc-O,3-dimethyl-D-tyrosine stems from the desire to create peptides with tailored properties. The specific combination of features in this compound addresses several key objectives in peptide design:

Enhanced Stability: The D-configuration of the amino acid provides resistance to enzymatic degradation by proteases, which are highly specific for L-amino acids. nih.gov

Modified Binding Interactions: The O- and 3-methyl groups alter the steric and electronic profile of the tyrosine side chain, which can be used to probe or optimize interactions with biological targets. ontosight.ai

Structural Constraints: The introduction of a D-amino acid can induce specific conformational changes in the peptide backbone, which can be crucial for biological activity.

While specific research applications for N-Fmoc-O,3-dimethyl-D-tyrosine are not extensively documented in publicly available literature, its structural features suggest its utility in the development of peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved therapeutic properties. nih.gov

Chemical Properties and Research Data

The following tables summarize the available chemical information for N-Fmoc-O,3-dimethyl-D-tyrosine and related compounds.

Table 1: Chemical Identity of N-Fmoc-O,3-dimethyl-D-tyrosine

| Property | Value | Source |

|---|---|---|

| IUPAC Name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(4-methoxy-3-methylphenyl)propanoic acid | sigmaaldrich.com |

| CAS Number | 1998624-11-5 | sigmaaldrich.com |

| Molecular Formula | C26H25NO5 | sigmaaldrich.com |

| Molecular Weight | 431.49 g/mol | sigmaaldrich.com |

Table 2: Comparison of Related Tyrosine Derivatives

| Compound | Key Features | Significance in Research | Source |

|---|---|---|---|

| O,3-Dimethyl-L-tyrosine | L-isomer of the core amino acid. | Used as a synthetic amino acid to study how methylation affects biological interactions. | ontosight.ai |

| N-Fmoc-D-Tyrosine(tBu)-OH | D-tyrosine with a tert-butyl ether protecting group on the hydroxyl. | A common building block in Fmoc-SPPS for incorporating D-tyrosine to enhance peptide stability. | peptide.com |

Structure

3D Structure

Eigenschaften

Molekularformel |

C26H25NO5 |

|---|---|

Molekulargewicht |

431.5 g/mol |

IUPAC-Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-methoxy-3-methylphenyl)propanoic acid |

InChI |

InChI=1S/C26H25NO5/c1-16-13-17(11-12-24(16)31-2)14-23(25(28)29)27-26(30)32-15-22-20-9-5-3-7-18(20)19-8-4-6-10-21(19)22/h3-13,22-23H,14-15H2,1-2H3,(H,27,30)(H,28,29) |

InChI-Schlüssel |

XWJIOWVGHSEJGU-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OC |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Chemical Derivatization

Synthesis of N-Fmoc-O,3-dimethyl-D-tyrosine Precursors

The synthesis of the target compound relies on a sequential strategy involving the precise methylation of a tyrosine scaffold, followed by the introduction of the essential N-terminal Fmoc protecting group.

Strategies for ortho-Methylation of Tyrosine Derivatives

The introduction of a methyl group at the C3 (ortho) position of the tyrosine ring is a key step that imparts specific conformational constraints. A significant challenge is achieving selective mono-methylation over di-methylation.

Palladium-catalyzed C(sp²)–H activation has emerged as a powerful technique for this transformation. Research has demonstrated a synthetic strategy for producing monomethyl tyrosine (Mmt) that forces the mono-ortho-methylation process over the double ortho-methylation. Current time information in Bangalore, IN. This approach can yield N-protected derivatives, such as N-Boc or N-Fmoc, which are ready for solid-phase peptide synthesis (SPPS). Current time information in Bangalore, IN.nih.gov

Another effective method is the microwave-assisted Negishi cross-coupling reaction. nih.gov This strategy has been used for the synthesis of Boc-2′,6′-dimethyl-L-tyrosine and other derivatives. nih.gov For instance, the coupling of an organozinc intermediate with an appropriate aryl iodide or bromide can be optimized using specific palladium catalysts and ligands, such as Pd₂(dba)₃ and SPhos, to achieve good yields. nih.gov

Introduction of the Fmoc Protecting Group

The fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile amine protecting group essential for modern solid-phase peptide synthesis. nih.gov Its stability towards acid allows for the selective deprotection of side-chain protecting groups while the N-terminal Fmoc group remains intact. chemistryviews.org

The Fmoc group is typically introduced by reacting the amino group of the O,3-dimethyl-D-tyrosine precursor with reagents such as 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). nih.gov The reaction is often performed in a biphasic system, such as a mixture of tetrahydrofuran (B95107) (THF) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). chemistryviews.org These methods generally result in high yields of the crystalline, stable Fmoc-protected amino acid.

Alternative strategies include the use of stable Fmoc-benzotriazoles, which react with amino acids in the presence of a base like triethylamine (B128534) to afford the desired products free of dipeptide impurities. mdpi.com Solid-phase approaches have also been developed, where a resin, such as 2-chlorotrityl chloride (2-CTC), is used as a temporary protecting group for the carboxylic acid, allowing for N-terminal protection with Fmoc-OSu after other synthetic steps. csic.es

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity is critical in multi-step organic synthesis. For the synthesis of N-Fmoc-O,3-dimethyl-D-tyrosine and its derivatives, various parameters are optimized.

Solvent and Reagent Selection: The choice of solvent can significantly impact reaction outcomes. For instance, in the synthesis of N-protected amino aryl amides, tetrahydrofuran (THF) was found to be the optimal solvent, leading to a 91% yield in 30 minutes, compared to lower yields in solvents like acetonitrile (B52724) or dichloromethane. acs.org The use of specific coupling reagents, such as PyBOP® or HATU, and bases like N,N-diisopropylethylamine (DIPEA), is crucial for efficient peptide bond formation. merckmillipore.com

Reaction Techniques: Physical methods can be employed to enhance reaction rates. Ultrasonication has been used to accelerate the formation of N-Fmoc α-amino/peptidyl acid chlorides, which are key intermediates for certain derivatizations. merckmillipore.com Microwave irradiation has also been shown to accelerate reactions, such as the Negishi cross-coupling for ring methylation and in derivatization procedures. nih.govwuxiapptec.com

Purification and Side-Reaction Suppression: Purification is essential for isolating the target compound. High-performance liquid chromatography (HPLC) is a standard method for purifying the final product and intermediates. researchgate.net During Fmoc-based synthesis, side reactions can occur. For example, piperidine-mediated β-elimination can be a problematic side reaction for phosphorylated serine residues, and its occurrence can be influenced by the choice of base and the use of microwave heating during Fmoc deprotection. digitellinc.com Studies have shown that using alternative bases like cyclohexylamine (B46788) can suppress this side reaction, improving the purity of the crude product. digitellinc.com

Functionalization and Modification of the O,3-dimethyl-D-tyrosine Moiety

Once the core N-Fmoc-O,3-dimethyl-D-tyrosine structure is synthesized, it can be further modified at its reactive sites—the aromatic ring, the N-terminus, and the carboxyl group—to tailor it for specific applications.

Side-Chain Modifications (e.g., Halogenation, Trifluoromethylthiolation)

Modification of the aromatic side chain can profoundly alter the electronic and steric properties of the amino acid.

Halogenation: The aromatic ring of tyrosine derivatives can be readily halogenated. utah.eduscielo.br The dihalogenation of tyrosine derivatives at the 3 and 5 positions of the phenyl ring can be achieved using reagents like N-bromosuccinimide (NBS) for bromination and N-chlorosuccinimide (NCS) for chlorination. acs.org These reactions have been used to prepare arrays of brominated, chlorinated, and iodinated L-tyrosine ester derivatives in high yield and purity. utah.eduscielo.br Such halogenated precursors are valuable as they open pathways for further functionalization, such as palladium-catalyzed cross-coupling reactions. utah.edu

Trifluoromethylthiolation: The introduction of a trifluoromethylthio (SCF₃) group is a powerful strategy to enhance the hydrophobicity of peptides. nih.govresearchgate.netnih.gov An efficient method for the aromatic trifluoromethylthiolation of tyrosine residues involves using an electrophilic trifluoromethanesulfenamide reagent in the presence of an activating acid like triflic acid (TfOH) or BF₃·OEt₂. nih.govchemistryviews.org This reaction has been successfully applied to synthesize Fmoc-protected trifluoromethylthiolated tyrosine (Fmoc-(CF₃S)Tyr) on a gram scale with yields ranging from 77% to 93%. nih.govresearchgate.netnih.gov

N-Terminal and Carboxyl Group Derivatization for Specific Applications

The N-terminal amine and the C-terminal carboxylic acid are primary sites for modification, enabling the incorporation of the amino acid into larger molecules or for specific analytical purposes.

N-Terminal Derivatization: While the Fmoc group is a temporary protecting group, the N-terminal amine can be derivatized in other ways for specific outcomes. N-methylation of the peptide backbone is a common modification to enhance peptide stability and bioavailability. nih.gov This can be achieved on a solid support by reacting the N-terminal amine with a methylating agent such as dimethyl sulfate (B86663) or methyl iodide. csic.es For analytical applications, derivatization of the N-terminus with reagents like 4-formyl-benzenesulfonic acid (FBSA) can facilitate chemically activated fragmentation in mass spectrometry, aiding in peptide sequencing. wuxiapptec.com

Carboxyl Group Derivatization: The carboxylic acid group can be converted into various functional groups. A common derivatization is the formation of amides. For example, N-Fmoc amino acid chlorides can be coupled with N,O-dimethylhydroxylamine hydrochloride to form Weinreb amides, which are stable and versatile intermediates in organic synthesis. merckmillipore.com The carboxyl group can also be converted to esters, such as the allyl ester, which can be selectively removed later in the synthesis. Furthermore, the carboxyl group can be activated with coupling reagents like 1-ethyl-3-(3'-dimethylaminopropyl)carbodiimide (EDC) or hexafluorophosphate (B91526) benzotriazole (B28993) tetramethyl uranium (HBTU) to facilitate peptide bond formation. nih.gov

Deprotection Strategies for N-Fmoc-O,3-dimethyl-D-tyrosine and its Conjugates

Selective Removal of the Fmoc Group

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group for the α-amino group of amino acids in solid-phase peptide synthesis. genscript.com Its removal is a key step that is repeated after each amino acid coupling. genscript.com The Fmoc group is cleaved under mild basic conditions, a process that proceeds via a β-elimination mechanism. researchgate.net

The most common reagent for Fmoc deprotection is a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). genscript.comresearchgate.net The reaction is typically fast, often completing within minutes. google.com The basicity of the amine and the polarity of the solvent influence the rate of deprotection. researchgate.net

| Reagent | Concentration | Solvent | Time (min) | Efficacy | Reference |

| Piperidine | 20% (v/v) | DMF | 1 | Complete | google.com |

| Piperidine | 20% (v/v) | NMP | 18 | Standard | researchgate.net |

| Piperazine (B1678402) | 10% (w/v) | DMF/ethanol (9:1) | 10 | Efficient | nih.gov |

| 4-Methylpiperidine (B120128) (4MP) | 20% (v/v) | DMF | 10 | Efficient | nih.gov |

| Piperazine | Not specified | Not specified | 3 | Complete | google.com |

Table 1: Common Reagents for Fmoc Deprotection

Alternatives to piperidine, such as piperazine and 4-methylpiperidine, have been explored to minimize side reactions like aspartimide formation. google.comnih.gov Microwave irradiation has also been shown to accelerate the deprotection process, allowing for complete Fmoc removal in as little as one minute with 20% piperidine in DMF. google.com

Cleavage of Side-Chain Protecting Groups in Peptidic Contexts

After the peptide chain has been fully assembled, the final step is the removal of the side-chain protecting groups and, if applicable, cleavage from the solid support. For peptides containing N-Fmoc-O,3-dimethyl-D-tyrosine synthesized using a standard Fmoc/tBu strategy, this is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). mdpi.comthermofisher.com

The O,3-dimethyl modification of the tyrosine residue is stable to the acidic conditions used for cleavage. However, other amino acids in the peptide will have acid-labile side-chain protecting groups that are removed during this step. For example, tert-butyl (tBu) ethers on serine, threonine, and tyrosine, tert-butyl esters on aspartic and glutamic acid, and the tert-butoxycarbonyl (Boc) group on lysine (B10760008) are all cleaved by TFA. iris-biotech.dethermofisher.com

To prevent side reactions caused by the reactive carbocations generated during the cleavage of these protecting groups, scavengers are added to the TFA cleavage cocktail. thermofisher.comthermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). merckmillipore.com The choice of scavengers depends on the amino acid composition of the peptide. For instance, peptides containing tryptophan are particularly susceptible to alkylation and require scavengers to protect the indole (B1671886) ring. thermofisher.com

A typical cleavage cocktail might consist of 95% TFA, 2.5% water, and 2.5% TIS. merckmillipore.com The cleavage reaction is usually carried out for 1 to 3 hours at room temperature. thermofisher.commerckmillipore.com Following cleavage, the peptide is precipitated from the TFA solution using cold diethyl ether. thermofisher.com

Methodological Advancements in Efficient Deprotection

Research continues to focus on improving the efficiency and sustainability of peptide synthesis, including deprotection steps. One area of advancement is the development of greener and more efficient deprotection protocols. For instance, moving from traditional batch processing to continuous flow systems can reduce solvent and reagent waste. advancedchemtech.com

In the context of Fmoc deprotection, the use of 4-methylpiperidine (4-MP) has been shown to be a more sustainable alternative to piperidine, leading to less hazardous waste and improved product purity in some cases. advancedchemtech.com Studies have also focused on minimizing wash steps during solid-phase peptide synthesis, which can significantly reduce solvent consumption. advancedchemtech.com

Stereochemical and Conformational Characterization

Chiral Purity Determination and Enantiomeric Control in Synthesis

The enantiomeric purity of N-Fmoc-amino acid derivatives is critical for their application in peptide synthesis, as the stereochemistry of each building block dictates the final three-dimensional structure and function of the peptide. jpt.comnih.gov The industrial production of Fmoc-protected amino acids has led to high standards of quality, with most standard derivatives available at purities greater than 99%. nih.gov Ensuring the enantiomeric integrity of N-Fmoc-O,3-dimethyl-D-tyrosine is paramount, as even trace amounts of the L-enantiomer can lead to the formation of undesirable diastereomeric peptides, complicating purification and potentially altering biological activity. nih.govmdpi.com

Several analytical techniques are employed to determine the chiral purity of Fmoc-amino acids. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary method. Quinine-based zwitterionic and anion-exchanger type CSPs have proven effective for the enantioseparation of a wide range of Nα-Fmoc proteinogenic amino acids. mdpi.comresearchgate.net For instance, comparative studies under various chromatographic conditions (hydro-organic, polar-ionic, and subcritical fluid chromatography) have demonstrated that the elution order is generally consistent, with D-enantiomers often eluting before their L-counterparts on these types of columns. researchgate.net Gas chromatography-mass spectrometry (GC-MS) is another powerful technique capable of quantifying enantiomeric purity to levels greater than 99.9%. nih.gov

Enantiomeric control during synthesis is achieved through stereoselective synthetic routes or by the resolution of racemic mixtures. One established method for generating D-amino acids involves the diazotization of the corresponding L-amino acid, which proceeds with an inversion of stereochemistry at the α-carbon. monash.edu For example, N-methyl-D-tyrosine can be prepared from O-methyl-L-tyrosine via an α-bromo acid intermediate. monash.edu While effective, such methods require careful control to prevent racemization. monash.edu More modern approaches, such as palladium-catalyzed C(sp2)–H activation, have been developed for the regioselective methylation of tyrosine derivatives, offering a pathway to analogues like monomethyl tyrosine (Mmt) that can be prepared as either N-Boc or N-Fmoc derivatives, ready for solid-phase peptide synthesis (SPPS). nih.gov Enzymatic resolution, where an enzyme selectively acts on one enantiomer in a racemic mixture, is another strategy to obtain high enantiomeric purity. nih.gov

| Technique | Principle | Typical Purity Level Achievable | Reference |

|---|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (e.g., quinine-based). | >99% | mdpi.com, researchgate.net |

| Gas Chromatography (GC-MS) | Separation of volatile, derivatized enantiomers on a chiral column followed by mass spectrometric detection. | >99.9% | nih.gov |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector in the buffer. | High | sigmaaldrich.com |

Stereochemical Influence of the D-Configuration in Peptide Architecture

The incorporation of D-amino acids into peptides, which are naturally composed of L-amino acids, has profound consequences for their structure and function. jpt.comnih.gov The D-configuration introduces a local inversion of the peptide backbone, which can disrupt canonical secondary structures like α-helices and β-sheets. nih.gov This disruption can be a deliberate strategy in drug design to create peptides with novel conformations, enhanced stability, and specific biological activities. jpt.com

Introducing a D-amino acid can significantly increase a peptide's resistance to proteolytic degradation, as proteases are stereospecific for L-amino acid sequences. nih.govmonash.edu This enhanced stability can improve the pharmacokinetic profile of therapeutic peptides. jpt.com Furthermore, the altered stereochemistry can influence peptide-receptor interactions; in some cases, it may lead to ineffective binding, while in others, it can confer higher affinity or altered selectivity. jpt.com The substitution of an L-amino acid with its D-enantiomer can also impact aggregation properties. For instance, single D-amino acid substitutions have been shown to slow the aggregation of peptides into amyloid-like fibrils. nih.gov

In the context of N-Fmoc-O,3-dimethyl-D-tyrosine, the D-configuration at the α-carbon forces the peptide chain into a local conformation that is a mirror image of what its L-counterpart would adopt. The bulky, methylated side chain further imposes steric constraints that influence the local and global architecture of the peptide. These structural modifications are a key reason for using such unnatural amino acids in the design of peptidomimetics with tailored properties.

Conformational Analysis of N-Fmoc-O,3-dimethyl-D-tyrosine as a Monomer and within Short Peptides

The conformation of N-Fmoc-O,3-dimethyl-D-tyrosine is determined by a complex interplay of intramolecular forces and interactions with its environment, particularly the solvent. The bulky Fmoc protecting group, the methylated aromatic side chain, and the chiral center all contribute to a restricted conformational landscape.

The structure of N-Fmoc-O,3-dimethyl-D-tyrosine is subject to significant steric hindrance, which governs its preferred rotational isomers (rotamers). The primary sources of these interactions are:

Fmoc Group: The large, planar fluorenyl group restricts rotation around the N-Cα bond (φ angle) and can engage in π-π stacking interactions, especially in aggregated states. rsc.org

Methyl Groups: The methyl group at the 3-position of the tyrosine ring prevents free rotation of the side chain (χ1 and χ2 angles) and, along with the O-methyl group, increases the steric bulk of the side chain. This is in contrast to unmodified tyrosine, where the side chain has greater rotational freedom. The addition of a methyl group can increase the side chain volume significantly. portlandpress.com

Carbonyl and Amide Groups: The backbone atoms can form intramolecular hydrogen bonds, although this is less common in a monomeric state compared to within a folded peptide. acs.org

The solvent environment plays a critical role in modulating the conformational preferences of N-Fmoc-O,3-dimethyl-D-tyrosine. The amphiphilic nature of the molecule, with its hydrophobic Fmoc group and aromatic ring and its more polar carboxylic acid and amide backbone, drives its behavior in different solvents.

In aqueous solutions, the hydrophobic effect is a dominant force. rsc.org The nonpolar Fmoc group and the methylated tyrosine side chain will tend to minimize contact with water, which can promote self-assembly into ordered structures like micelles, fibers, or gels. rsc.orgresearchgate.net The specific morphology of these assemblies is highly dependent on factors like concentration and the specific amino acid side chain. rsc.orgresearchgate.net

In nonpolar or weakly polar organic solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724), the molecule is more likely to exist as a solvated monomer. rsc.orgacs.org Studies on phenol (B47542) derivatives in acetonitrile show weaker solvent-solute interactions compared to protic solvents like methanol. acs.org In methanol, strong hydrogen bonding can occur between the solvent and the solute's polar groups, influencing the conformational equilibrium. acs.org Mixed solvent systems, such as THF-water mixtures, can be used to controllably induce aggregation, where increasing the water content drives the formation of ordered, crystalline structures to minimize the exposure of hydrophobic surfaces. rsc.org

Incorporation into Peptide and Peptidomimetic Architectures

Application in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is the predominant method for assembling peptides, where the growing peptide chain is anchored to an insoluble resin support. chempep.com This technique simplifies the purification process by allowing excess reagents and by-products to be washed away after each reaction cycle. du.ac.in The incorporation of sterically hindered residues like N-Fmoc-O,3-dimethyl-D-tyrosine into this workflow requires specialized strategies to ensure efficient and accurate synthesis.

Coupling Reagents and Strategies for Efficient Incorporation

The steric bulk introduced by the methyl groups on N-Fmoc-O,3-dimethyl-D-tyrosine can make the formation of the peptide bond challenging. cem.comresearchgate.net Standard coupling conditions may result in low yields. researchgate.net Therefore, the choice of coupling reagent is critical for activating the carboxylic acid group of the incoming amino acid to facilitate its reaction with the N-terminal amine of the resin-bound peptide. americanpeptidesociety.org

For sterically hindered amino acids, powerful uronium/aminium or phosphonium (B103445) salt-based reagents are preferred. luxembourg-bio.com

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) : Often used in conjunction with a base like N,N-diisopropylethylamine (DIEA), HATU is highly effective for difficult couplings, including those involving N-methylated or other sterically hindered residues. uci.edupeptide.com

HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) : A common and efficient coupling agent suitable for most standard couplings, though more potent reagents like HATU may be required for particularly challenging sequences. uci.edu

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) : A phosphonium-based reagent that has also shown success in coupling N-methylated amino acids. researchgate.net

Amino Acid Halides : The conversion of the Fmoc-amino acid to its fluoride (B91410) or chloride derivative creates a highly reactive species that can overcome the steric hindrance, proving especially useful for incorporating residues like N-Fmoc-O,3-dimethyl-D-tyrosine. nih.gov

Strategies to improve efficiency often involve using a higher concentration of reagents or performing a "double coupling," where the coupling step is repeated with a fresh solution of the activated amino acid to drive the reaction to completion. biotage.com

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Class | Base Typically Used | Key Advantages for Hindered Residues |

|---|---|---|---|

| HATU | Uronium/Aminium Salt | DIEA / Collidine | High reactivity, very effective for N-methylated and other sterically hindered amino acids. uci.edupeptide.com |

| HCTU | Uronium/Aminium Salt | DIEA / Collidine | Efficient and widely used, but may be less effective than HATU for the most difficult couplings. uci.edu |

| PyBOP | Phosphonium Salt | DIEA | Effective for hindered couplings, including N-methyl amino acids. researchgate.net |

| DIC/Oxyma | Carbodiimide/Additive | (In situ neutralization) | Carbodiimide activation is a classic method; the use of Oxyma Pure as an additive helps to reduce racemization. americanpeptidesociety.org |

| Amino Acid Fluorides | Acyl Halide | DIEA | Highly reactive due to the small fluoride leaving group, making them well-suited for coupling sterically demanding residues. nih.gov |

Resin Selection and Compatibility

The choice of solid support, or resin, is fundamental to the success of SPPS. chempep.com The resin must be chemically stable throughout the synthesis, swell adequately in the chosen solvents to allow reagent access, and be compatible with the desired C-terminal functionality (e.g., acid or amide). chempep.combiosynth.com

Wang Resin : A standard choice for synthesizing peptides with a C-terminal carboxylic acid. biotage.comfluorochem.co.uk It is compatible with the standard Fmoc/tBu strategy, where the final peptide is cleaved from the resin using strong acid (e.g., trifluoroacetic acid, TFA). peptide.com

Rink Amide Resin : The most common resin for producing peptide amides. biotage.comfluorochem.co.uk The initial amino acid is coupled via a standard amide bond, and the final peptide amide is cleaved under strong acidic conditions. biotage.com

2-Chlorotrityl Chloride (2-CTC) Resin : This resin is highly acid-sensitive, allowing the peptide to be cleaved under very mild acidic conditions (e.g., 1-3% TFA). biotage.com This is particularly useful for preparing fully protected peptide fragments that can be used in subsequent solution-phase segment condensation. chempep.com Its steric bulk also helps to prevent racemization during the loading of the first amino acid. biotage.com

Sieber Amide Resin : An alternative to Rink Amide resin for producing peptide amides. It is more acid-sensitive, allowing for cleavage under mild conditions to yield a fully protected peptide amide. biotage.comiris-biotech.de Its linker is less sterically hindered than Rink Amide, which can be advantageous when working with bulky C-terminal residues. biotage.com

For peptides incorporating hindered residues like N-Fmoc-O,3-dimethyl-D-tyrosine, resins with good swelling properties, such as polystyrene (PS) or polyethylene (B3416737) glycol-polystyrene (PEG-PS) grafts, are essential to ensure that the reactive sites within the resin beads are accessible. biosynth.com

Table 2: Resin Selection Guide for SPPS

| Resin Type | C-Terminal Product | Cleavage Condition | Key Features & Compatibility |

|---|---|---|---|

| Wang Resin | Carboxylic Acid | Strong Acid (TFA) | Standard for Fmoc-SPPS to produce peptide acids. chempep.comfluorochem.co.uk |

| Rink Amide Resin | Amide | Strong Acid (TFA) | Most common choice for synthesizing peptide amides. chempep.combiotage.com |

| 2-Chlorotrityl Resin | Carboxylic Acid | Very Mild Acid (1-3% TFA) | Ideal for preparing protected peptide fragments; reduces initial racemization. chempep.combiotage.com |

| Sieber Amide Resin | Amide | Mild Acid (1% TFA) | Produces protected peptide amides; less sterically hindered linker than Rink Amide. biotage.comiris-biotech.de |

Challenges and Optimization for Coupling Efficiency and Sequence Fidelity

Another significant challenge, particularly with hydrophobic or bulky residues, is peptide aggregation. americanpeptidesociety.orgsigmaaldrich.com As the peptide chain elongates, it can fold into secondary structures and aggregate on the resin, blocking reactive sites and preventing both Fmoc deprotection and subsequent coupling steps. sigmaaldrich.com

Optimization Strategies:

Microwave-Enhanced SPPS : The application of microwave energy can significantly accelerate coupling reactions, driving difficult couplings of bulky or N-methylated amino acids to completion more quickly and efficiently than at room temperature. cem.com

Increased Reagent Concentration : Using a higher molar concentration of the amino acid and coupling reagents increases the probability of successful reaction events. biotage.com

Extended Reaction Times : Allowing more time for the coupling reaction can help improve the yield, especially when coupling a bulky residue like arginine or a modified tyrosine. biotage.com

Monitoring Reactions : Using qualitative tests like the Kaiser test (for primary amines) or the bromophenol blue test (for secondary amines) can confirm the completion of a coupling step before proceeding to the next cycle. peptide.comiris-biotech.de

Chaotropic Agents and Special Solvents : In cases of severe aggregation, adding chaotropic salts or using alternative solvents can help to disrupt secondary structures and improve reaction efficiency. sigmaaldrich.com

Role in Solution-Phase Peptide Synthesis

While SPPS is more common, solution-phase peptide synthesis (LPPS) remains a valuable technique, particularly for the large-scale production of shorter peptides or for segments used in convergent synthesis strategies. In LPPS, all reactions are carried out in a homogenous solution, and the product is isolated and purified after each step. nih.gov

The incorporation of N-Fmoc-O,3-dimethyl-D-tyrosine in solution-phase synthesis follows the general principles of activating the carboxyl group before reacting it with the free amine of another amino acid or peptide segment. Common coupling reagents used in solution-phase synthesis include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize racemization. nih.gov The key advantage of LPPS for complex peptides is that intermediates can be fully purified and characterized at each stage, ensuring the fidelity of the final product.

Design and Synthesis of Peptidomimetics Incorporating O,3-dimethyl-D-tyrosine

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability against enzymatic degradation or better oral bioavailability. upc.edu The incorporation of modified amino acids like O,3-dimethyl-D-tyrosine is a cornerstone of peptidomimetic design.

A prominent example is the development of ligands for opioid receptors. The 2',6'-dimethyl-L-tyrosine (Dmt) residue has been instrumental in creating highly potent and selective opioid peptides. researchgate.netnih.gov This concept extends to other dimethylated tyrosine isomers. For instance, the dimethyltyrosine-tetrahydroisoquinoline (Dmt-Tiq) scaffold serves as a versatile core for developing novel opioid receptor modulators. nih.gov The synthesis of such peptidomimetics often involves coupling the protected dimethyltyrosine derivative with a non-peptidic scaffold, like a tetrahydroisoquinoline core, followed by further chemical modifications and deprotection steps. nih.gov

Influence of O,3 Dimethyl D Tyrosine Residue on Macromolecular Properties and Functionality in Research Contexts

Impact on Peptide Stability and Proteolytic Resistance

A primary challenge in the development of peptide-based therapeutics is their rapid degradation by proteases in the body. The introduction of O,3-dimethyl-D-tyrosine is a powerful strategy to enhance peptide stability and resistance to this enzymatic breakdown.

The D-configuration of the amino acid is a major contributor to this resistance. Proteases are highly stereospecific enzymes that have evolved to recognize and cleave peptide bonds formed between L-amino acids. The presence of a D-amino acid disrupts the natural L-conformation of the peptide backbone, making it a poor substrate for most proteases. This steric hindrance at the enzymatic active site significantly slows down or completely prevents cleavage.

Furthermore, the methylation at the α-carbon (a feature of dimethylated amino acids) provides additional steric bulk that shields the adjacent peptide bond from enzymatic attack. Research has shown that incorporating α,α-dialkyl amino acids can significantly increase resistance to hydrolysis. For example, in the development of neurotensin (B549771) (NT) analogs, which have a very short half-life of less than two minutes, various modifications have been explored to improve stability. While the direct substitution with 2',6'-dimethyl-L-tyrosine (Dmt) alone did not substantially increase resistance, combining it with other modifications, such as a reduced amine bond, led to analogs with half-lives exceeding 20 hours. This highlights the synergistic effect of combining different stability-enhancing modifications.

Table 1: Effect of Amino Acid Modifications on Peptide Half-Life

| Peptide Analog | Modification(s) | Half-Life (T1/2) |

|---|---|---|

| Native NT(8-13) | None | < 2 min |

Advanced Analytical and Spectroscopic Investigations

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure and determining the three-dimensional conformation of N-Fmoc-O,3-dimethyl-D-tyrosine and peptides incorporating it.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the three-dimensional structure and dynamic properties of molecules in solution. nih.gov For complex molecules like N-Fmoc-O,3-dimethyl-D-tyrosine and derived peptides, multi-dimensional NMR experiments are employed to gain detailed conformational insights.

Key NMR parameters used in conformational analysis include:

Nuclear Overhauser Effect (NOE): NOEs are observed between protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

Scalar Coupling Constants (J-couplings): Three-bond coupling constants, such as ³J(HN,Hα), are related to dihedral angles (φ) via the Karplus equation, defining the peptide backbone conformation. mdpi.com

Chemical Shifts: The chemical shifts of ¹H, ¹³C, and ¹⁵N nuclei are sensitive to the local electronic environment and can indicate secondary structure elements.

In the context of peptides containing modified amino acids, 2D NMR experiments like TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to assign proton resonances and measure inter-proton distances. researchgate.net This data, often integrated with molecular dynamics (MD) simulations, allows for the high-resolution determination of the conformational ensemble sampled by the peptide in solution. mdpi.com Isotopic labeling (e.g., with ¹³C and ¹⁵N) can further enhance NMR studies, enabling the investigation of larger peptides and protein-peptide interactions. researchgate.net

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for Fmoc-Tyrosine Derivatives Note: This table provides typical chemical shift ranges for analogous compounds. Actual values for N-Fmoc-O,3-dimethyl-D-tyrosine may vary.

| Atom Type | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Fmoc Aromatic | 7.20 - 7.90 | 120.0 - 144.0 |

| Tyrosine Aromatic | 6.50 - 7.10 | 112.0 - 156.0 |

| α-CH | 4.00 - 4.50 | 54.0 - 55.0 |

| β-CH₂ | 2.70 - 3.10 | 33.0 - 34.0 |

| Fmoc CH, CH₂ | 4.10 - 4.50 | 46.5, 65.5 |

| O-CH₃ | ~3.70 | ~55.0 |

| Aromatic-CH₃ | ~2.20 | ~19.0 |

| Carboxyl C=O | N/A | 173.0 - 174.5 |

| Urethane (B1682113) C=O | N/A | 155.5 - 156.5 |

Mass Spectrometry (MS) for Sequence Verification and Purity Assessment

Mass spectrometry is a fundamental analytical tool for verifying the molecular weight and assessing the purity of synthetic amino acids and peptides. google.com Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

For N-Fmoc-O,3-dimethyl-D-tyrosine, high-resolution mass spectrometry (HRMS) provides an accurate mass measurement, confirming its elemental composition. When this amino acid is incorporated into a peptide, MS and tandem MS (MS/MS) can be used to verify the peptide sequence. nih.gov Fragmentation analysis in MS/MS provides sequence-specific ions (b- and y-ions) that confirm the correct assembly of the peptide chain. nih.govresearchgate.net

Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for purity assessment. google.com This technique separates the target compound from impurities, and the mass spectrometer provides mass information for each separated component. nih.gov Purity is typically determined by integrating the peak area of the desired compound relative to the total peak area in the chromatogram. High purity (often ≥98% by HPLC) is critical for successful peptide synthesis to avoid the accumulation of deletion or modified sequences. ajpamc.comsigmaaldrich.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, serving as a fingerprint for its functional groups and structure. researchgate.netnih.gov

In N-Fmoc-O,3-dimethyl-D-tyrosine, these techniques can identify characteristic vibrations:

Fmoc Group: The urethane carbonyl (C=O) stretch gives a strong, characteristic band in the IR spectrum, typically around 1700 cm⁻¹. Vibrations from the fluorenyl rings (C=C stretching) are also observable. researchgate.net

Tyrosine Moiety: The aromatic ring C=C stretching modes appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration of the methoxy (B1213986) group and the phenol (B47542) ether linkage can also be identified. nih.gov

Amino Acid Backbone: The carboxylic acid C=O stretch and O-H stretch are prominent in the IR spectrum. The N-H stretch of the Fmoc-protected amine is also a key feature. researchgate.netmdpi.com

These spectroscopic methods are sensitive to intermolecular interactions, such as hydrogen bonding, which can cause shifts in vibrational frequencies. researchgate.net By comparing experimental spectra with those predicted by computational methods like Density Functional Theory (DFT), a detailed assignment of vibrational modes can be achieved, offering insights into molecular structure and bonding.

Table 2: Characteristic Infrared (IR) Absorption Frequencies for Key Functional Groups Note: Frequencies are approximate and can be influenced by the molecular environment.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 (broad) |

| N-H (Amide/Urethane) | Stretching | 3200 - 3400 |

| C=O (Urethane, Fmoc) | Stretching | 1690 - 1720 |

| C=O (Carboxylic Acid) | Stretching | 1700 - 1730 |

| C=C (Aromatic Rings) | Stretching | 1450 - 1600 |

| C-O (Ether & Carboxyl) | Stretching | 1210 - 1320 |

Spectroscopic Probes and Sensing Applications

Modified amino acids are increasingly used not just as structural components but as active probes and sensors in biomolecular research.

Utilization of Intrinsic or Engineered Fluorescent Properties

Fluorescence spectroscopy is a highly sensitive technique used to study molecular interactions and dynamics. nih.gov While natural amino acids like tyrosine and tryptophan have intrinsic fluorescence, their optical properties can be limiting. rsc.orgresearchgate.net The Fmoc group itself is a chromophore, and its cleavage during SPPS results in a dibenzofulvene-piperidine adduct that is strongly fluorescent, a property widely used to monitor the deprotection step in real-time. chempep.com

Beyond the protecting group, the amino acid side chain can be engineered to create a fluorescent probe. By extending the π-conjugated system of the tyrosine ring or attaching established fluorophores, novel fluorescent amino acids with improved properties (e.g., higher quantum yield, longer lifetime, sensitivity to the local environment) can be synthesized. nih.govrsc.orgupenn.edu These engineered amino acids, when incorporated into peptides, can act as sensors that report on changes in their environment, such as polarity shifts upon protein binding or conformational changes. acs.org This allows for the investigation of peptide-protein interactions and enzyme activity without the need for bulky fluorescent protein tags. upenn.edu

Development of Spectroscopic Tags and Labels for Biomolecular Research

N-Fmoc-O,3-dimethyl-D-tyrosine and its analogs can serve as platforms for the development of spectroscopic tags and labels. The Fmoc group itself can act as a fluorescent label for imaging applications. vectorlabs.com

More commonly, the tyrosine side chain is modified to introduce functionalities for bioconjugation or specific labeling. For example, introducing an iodine atom (as in Fmoc-3-iodo-D-tyrosine) allows for radiolabeling, which is essential for certain imaging studies. advancedchemtech.com Similarly, incorporating reactive groups like an allyl group enables selective chemical reactions for attaching other molecules, such as drugs or imaging agents, in a process known as bioconjugation. These labeled peptides can be used as targeted probes in cellular imaging, diagnostics, and for studying biological processes in real-time. nih.govnih.gov

Monitoring Chemical Reactions and Interactions through Spectroscopic Signatures (e.g., nitration)

Spectroscopic methods are powerful tools for real-time monitoring of chemical modifications to amino acid derivatives like N-Fmoc-O,3-dimethyl-D-tyrosine. The nitration of the tyrosine aromatic ring is a significant reaction, often indicative of oxidative stress in biological systems, and its progress can be tracked through distinct changes in spectroscopic signatures. nih.govproquest.com

When a tyrosine residue undergoes nitration, a nitro (-NO2) group is introduced onto the phenolic ring, typically forming a 3-nitrotyrosine (B3424624) derivative. researchgate.net This modification induces noticeable changes in the molecule's absorption and vibrational spectra.

UV/Vis Absorption Spectroscopy : The formation of 3-nitrotyrosine introduces a chromophore that absorbs light in the visible range. The absorption properties are strongly dependent on pH due to the ionization of the phenolic hydroxyl group, which has a pKa of approximately 6.8 in 3-nitrotyrosine. nih.gov The neutral form of the nitro-tyrosine derivative typically shows an absorption band around 362 nm, while the ionized form, present at higher pH, has a characteristic absorption band near 430 nm. nih.gov Monitoring the appearance and intensity changes of these bands allows for the quantitative tracking of the nitration reaction.

Raman and Surface-Enhanced Raman Spectroscopy (SERS) : Vibrational spectroscopy provides more detailed structural information. SERS, in particular, is sensitive enough to detect metabolic products at very low concentrations. nih.govproquest.com The nitration of a tyrosine derivative can be monitored by observing specific marker bands. Key indicators include the appearance of a bending vibration from the newly introduced nitro group and shifts in the intensity ratio of two tyrosine marker bands, often found around 825 cm⁻¹ and 870 cm⁻¹. nih.govproquest.comresearchgate.net Changes in aromatic ring vibrations, such as the C=C stretching band, also signal disruptions in the aromatic environment. researchgate.net

These spectroscopic techniques, by tracking characteristic signatures, provide a dynamic view of chemical transformations like nitration, offering insights into reaction kinetics and mechanisms involving N-Fmoc-O,3-dimethyl-D-tyrosine.

| Technique | Spectroscopic Signature | Reaction Indication |

| UV/Vis Spectroscopy | Appearance of absorption band at ~362 nm | Formation of neutral 3-nitrotyrosine derivative nih.gov |

| Appearance of absorption band at ~430 nm | Formation of ionized 3-nitrotyrosine derivative nih.gov | |

| Raman/SERS | Appearance of a nitro group bending vibration | Introduction of the -NO2 group to the aromatic ring nih.govproquest.com |

| Change in intensity ratio of bands at ~825 cm⁻¹ and 870 cm⁻¹ | Modification of the tyrosine ring environment nih.govproquest.comresearchgate.net | |

| Shift in C=C stretching band (from ~1605 cm⁻¹) | Disruption of the aromatic system researchgate.net |

Chromatographic Techniques for Separation and Purity Analysis

Chromatography is indispensable for the analysis of N-Fmoc-O,3-dimethyl-D-tyrosine, ensuring both its chemical and stereochemical purity, which are critical for its use as a building block in peptide synthesis. phenomenex.com

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of Fmoc-protected amino acids. merckmillipore.com The technique separates the target compound from any impurities arising from the synthesis, such as β-alanyl derivatives or dipeptides. merckmillipore.com

A common approach involves reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture. For Fmoc derivatives, a typical mobile phase consists of a gradient of acetonitrile (B52724) and an aqueous buffer, such as acetate (B1210297) buffer at pH 4.2. oup.com The Fmoc group provides a strong chromophore, allowing for sensitive detection using UV detectors, typically at wavelengths around 220 nm, 263 nm, or 300 nm. phenomenex.comoup.comchempep.com This analysis is crucial for verifying that the purity of the compound meets the high standards required for solid-phase peptide synthesis, often ≥98% or higher. jk-sci.comjk-sci.com

| Parameter | Typical Condition | Purpose |

| Column | Purospher® RP-18 (250 × 4 mm, 5 µm) | Separation based on hydrophobicity oup.com |

| Mobile Phase | Gradient of Acetonitrile and 50mM Acetate Buffer (pH 4.2) | Elution of the compound and impurities oup.com |

| Flow Rate | 1.0 mL/min | Controls retention time and resolution oup.comrsc.org |

| Detection | UV at 263 nm | Quantitation based on the Fmoc chromophore oup.com |

| Temperature | Ambient (e.g., 25°C) | Ensures reproducible retention times oup.com |

The stereochemical integrity of N-Fmoc-O,3-dimethyl-D-tyrosine is paramount, as even small amounts of the corresponding L-enantiomer can compromise the structure and function of a final peptide product. merckmillipore.com Chiral HPLC is the definitive technique for determining enantiomeric purity with high precision. phenomenex.com

This method uses a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation. Polysaccharide-based CSPs, such as Lux Cellulose-1 and Cellulose-2, are highly effective for resolving the enantiomers of N-Fmoc α-amino acids under reversed-phase conditions. phenomenex.com Another effective class of CSPs includes those based on macrocyclic glycopeptides like teicoplanin (e.g., Chirobiotic T). researchgate.net These separations can achieve the high level of precision required, confirming enantiomeric excess (ee) values of >99.0% and often ≥99.8%. phenomenex.com In many separations on quinine-based CSPs, the D-enantiomer is observed to elute before the L-enantiomer. nih.gov

| Chiral Stationary Phase (CSP) | Application | Reference |

| Lux™ Polysaccharide-Based (e.g., Cellulose-2) | Highly successful for baseline resolution of 19 common Fmoc-protected α-amino acids in reversed-phase mode. | phenomenex.comphenomenex.com |

| Chirobiotic™ T (Teicoplanin-based) | Efficient in separating ring-substituted phenylalanine analogues. | researchgate.net |

| Crownpak® CR(+) (Crown-ether-based) | Used for direct separation of amino acid enantiomers. | researchgate.net |

| Quinine-based Zwitterionic Phases | Effective for separating Nα-Fmoc proteinogenic amino acids, often with the D-enantiomer eluting first. | nih.gov |

Computational Chemistry and Molecular Modeling for Conformational Prediction and Interaction Analysis

Computational chemistry provides powerful predictive insights into the structure, properties, and interactions of N-Fmoc-O,3-dimethyl-D-tyrosine at the molecular level. These in silico methods complement experimental data and guide further research.

Molecular Dynamics (MD) Simulations : MD simulations are used to explore the conformational landscape and self-assembly behavior of Fmoc-protected amino acids. The bulky, hydrophobic Fmoc group is a primary driver of self-assembly through aromatic stacking interactions. researchgate.netrsc.org Simulations can predict how N-Fmoc-O,3-dimethyl-D-tyrosine molecules might aggregate in solution to form nanostructures, such as fibrils or micelles. researchgate.net Furthermore, MD can model the interactions between the molecule and other surfaces, such as lipid membranes, which is crucial for applications in drug delivery. nih.gov

Density Functional Theory (DFT) : DFT calculations are employed to understand electronic structure and to predict spectroscopic properties. For instance, DFT simulations are essential for interpreting the complex vibrational spectra (e.g., SERS) obtained during chemical reactions like nitration. nih.govproquest.com By modeling the vibrational frequencies of the reactant and product, specific spectral changes can be accurately assigned, confirming the reaction's progress. researchgate.net Functionals such as CAM-B3LYP and ωB97XD have been found to be particularly suitable for modeling the measured spectroscopic data of nitrated tyrosine derivatives. nih.govproquest.com

These computational approaches allow for a detailed analysis of how the specific chemical structure of N-Fmoc-O,3-dimethyl-D-tyrosine—including the D-configuration, the O- and 3-methyl groups, and the N-Fmoc group—governs its conformational preferences and its potential to interact with other molecules. nih.gov

| Computational Method | Application | Key Insights |

| Molecular Dynamics (MD) | Simulating self-assembly and interaction with surfaces. | Predicts aggregation behavior driven by Fmoc-Fmoc aromatic stacking; models interactions with lipid membranes. researchgate.netnih.gov |

| Density Functional Theory (DFT) | Interpreting spectroscopic data and analyzing electronic structure. | Accurately models vibrational spectra (Raman, SERS) to help assign experimental bands during chemical reactions like nitration. nih.govproquest.comresearchgate.net |

Potential Research Directions and Future Scope

Exploration of Novel Protecting Group Chemistries Compatible with Complex Architectures

The Fmoc group is a cornerstone of modern peptide synthesis due to its base-lability, which allows for mild deprotection conditions nbinno.com. However, the synthesis of increasingly complex and sensitive peptide architectures necessitates an expanded repertoire of orthogonal protecting groups nih.govspringernature.com. Future investigations could explore new protecting groups that are compatible with the unique functionalities of modified amino acids. Research into "safety-catch" protecting groups, which can be activated under specific conditions, could offer an additional layer of control during the synthesis of intricate peptides or bioconjugates researchgate.net. The goal is to create a toolbox of protecting strategies that can be used interchangeably to mask and unmask various functional groups with high specificity, thereby enabling the construction of highly complex molecules nih.govspringernature.com.

Rational Design of Peptides and Peptidomimetics with Enhanced Biophysical Properties for Research Tools

The incorporation of N-Fmoc-O,3-dimethyl-D-tyrosine into peptides is a prime example of rational design aimed at creating molecules with enhanced properties. Peptidomimetics, which mimic the structure of natural peptides, are designed to overcome limitations such as poor stability and cell permeability mdpi.comrsc.orgchemrxiv.org. The methyl groups on the tyrosine ring can introduce steric hindrance and alter electronic properties, potentially leading to:

Increased Proteolytic Stability: The D-configuration and methyl modifications can make the peptide resistant to degradation by proteases, prolonging its biological activity nih.gov.

Modulated Receptor Binding: The altered side chain can fine-tune the binding affinity and selectivity for specific biological targets mdpi.com.

Enhanced Conformational Rigidity: The modifications can restrict the peptide's flexibility, locking it into a bioactive conformation mdpi.com.

Future work in this area will involve computational modeling and biophysical assays to predict and validate the effects of such modifications, accelerating the development of potent and selective peptide-based research tools and therapeutics mdpi.comchemrxiv.orgnih.gov.

Table 1: Strategies for Enhancing Peptide Properties

| Enhancement Strategy | Structural Modification | Desired Outcome |

|---|---|---|

| Increased Stability | Incorporation of D-amino acids, N-methylation | Resistance to enzymatic degradation mdpi.comnih.gov |

| Improved Affinity | Side-chain modifications (e.g., methylation) | Higher binding affinity and selectivity mdpi.com |

| Enhanced Permeability | N-methylation, backbone cyclization | Better bioavailability and cell penetration mdpi.com |

Development of O,3-dimethyl-D-tyrosine Containing Peptides for Mechanistic Probing of Biological Pathways

Peptides containing uniquely modified amino acids are invaluable as chemical probes to investigate complex biological processes. The specific structural features of O,3-dimethyl-D-tyrosine can be leveraged to study protein-protein interactions (PPIs), which are often characterized by large and flat interfaces challenging for traditional small molecules to target rsc.orgchemrxiv.org. A peptide containing this analogue could be used to dissect the contribution of specific hydrophobic or steric interactions at a PPI interface. By comparing the binding and functional effects of a peptide with and without the dimethyl-tyrosine modification, researchers can gain detailed insights into the molecular recognition events that govern biological pathways.

Integration into Automated Synthesis Platforms for High-Throughput Research

Modern research in proteomics and drug discovery relies heavily on the ability to synthesize large libraries of peptides quickly and efficiently. Automated solid-phase peptide synthesis (SPPS) has revolutionized this process americanpeptidesociety.orgcreative-peptides.com. A key future direction is the seamless integration of a wider variety of modified amino acids, including N-Fmoc-O,3-dimethyl-D-tyrosine, into these automated platforms researchgate.netformulationbio.com. This requires optimizing coupling protocols and ensuring the chemical compatibility of the modified building blocks with the reagents and conditions used in automated synthesizers americanpeptidesociety.org. Successful integration will enable high-throughput screening of peptide libraries containing these unique residues, significantly accelerating the discovery of new bioactive sequences.

Multi-Disciplinary Approaches Combining Synthetic Chemistry with Advanced Spectroscopic Techniques

The detailed characterization of peptides containing non-natural amino acids is crucial for understanding their structure-function relationships. This necessitates a multi-disciplinary approach that combines synthetic chemistry with powerful analytical methods polarispeptides.com. Future research will increasingly rely on the integration of:

Mass Spectrometry (MS): To confirm the precise molecular weight and sequence of the synthesized peptide biopharmaspec.comresolvemass.ca. Advanced techniques like tandem MS (MS/MS) can pinpoint the exact location of the modified residue within the peptide chain polarispeptides.com.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To determine the three-dimensional structure of the peptide in solution, revealing how the dimethyl-tyrosine modification influences the peptide's conformation and dynamics nih.govpolarispeptides.com.

Circular Dichroism (CD) Spectroscopy: To analyze the peptide's secondary structure (e.g., α-helix, β-sheet) and assess its folding patterns and stability resolvemass.ca.

Combining these techniques provides a comprehensive picture of the molecular properties of the engineered peptide, linking its chemical structure to its biological function azolifesciences.com.

Table 2: Analytical Techniques for Peptide Characterization

| Technique | Information Provided | Reference |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight, amino acid sequence, post-translational modifications | polarispeptides.combiopharmaspec.comcreative-proteomics.com |

| NMR Spectroscopy | 3D structure, dynamics, molecular interactions | nih.govpolarispeptides.com |

| Circular Dichroism (CD) | Secondary structure (α-helix, β-sheet), folding analysis | resolvemass.ca |

Contributions to the Field of Chemical Biology through Engineered Bioconjugates

Bioconjugation involves covalently linking molecules, such as peptides or proteins, to other moieties like fluorophores, drugs, or polymers to create hybrid materials with novel functions mbfberkeley.comresearchgate.net. The site-specific incorporation of non-natural amino acids provides a powerful handle for achieving precise chemical modifications acs.orgresearchgate.net. While N-Fmoc-O,3-dimethyl-D-tyrosine itself is not designed for direct bioconjugation, the principles guiding its synthesis and incorporation can be extended to tyrosine analogues bearing reactive groups (e.g., azides, alkynes) for "click" chemistry researchgate.net. Engineering proteins to contain such uniquely reactive amino acids allows for the site-specific attachment of various molecules, overcoming the lack of specificity associated with targeting native residues like lysine (B10760008) or cysteine mbfberkeley.comacs.org. This approach is fundamental to creating advanced bioconjugates for applications ranging from cellular imaging to targeted drug delivery mbfberkeley.comnih.gov.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing N-Fmoc-O,3-dimethyl-D-tyrosine, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves protecting the tyrosine hydroxyl group with dimethylation, followed by Fmoc protection of the amino group. A stepwise approach is used:

Dimethylation : React tyrosine with methylating agents (e.g., methyl iodide) under basic conditions.

Fmoc Protection : Treat the dimethylated tyrosine with Fmoc-Cl (9-fluorenylmethyl chloroformate) in the presence of a base (e.g., NaHCO₃) .

- Optimization : Yield depends on stoichiometry, reaction time, and temperature. For example, excess methyl iodide (1.5–2 eq) and controlled pH (~8–9) minimize side products. HPLC purification (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How should N-Fmoc-O,3-dimethyl-D-tyrosine be stored to maintain stability, and what solvents are optimal for dissolution?

- Storage : Store at -20°C in airtight, desiccated containers to prevent hydrolysis of the Fmoc group. Avoid repeated freeze-thaw cycles .

- Solubility :

| Solvent | Solubility (mg/mL) | Notes |

|---|---|---|

| DMSO | 100–150 | Requires sonication for full dissolution |

| DMF | 80–100 | Preferred for solid-phase peptide synthesis |

Q. What analytical techniques are used to confirm the enantiomeric purity of N-Fmoc-O,3-dimethyl-D-tyrosine?

- HPLC : Reverse-phase HPLC with a chiral column (e.g., Chirobiotic T) resolves D- and L-enantiomers. Retention times differ by 1–2 minutes under isocratic conditions (30% acetonitrile/70% water) .

- Optical Rotation : Measure specific rotation ([α]D²⁴) in DMF (1% w/v). For D-tyrosine derivatives, values range from -27.0° to -30.0° , contrasting with L-forms .

Advanced Research Questions

Q. How do competing side reactions (e.g., N→O acyl migration) impact solid-phase peptide synthesis using N-Fmoc-O,3-dimethyl-D-tyrosine?

- Mechanism : The N→O acyl shift occurs under basic conditions (e.g., piperidine deprotection), leading to depsipeptide formation. This is sequence-dependent; adjacent proline or threonine residues increase migration rates .

- Mitigation : Use low-temperature deprotection (4°C) and minimize base exposure time. Alternatively, incorporate orthogonal protecting groups (e.g., Alloc) for sensitive sequences .

Q. What strategies enhance the incorporation of N-Fmoc-O,3-dimethyl-D-tyrosine into hydrophobic peptide domains without aggregation?

- Co-solvents : Add 10–20% tert-butanol or HFIP (hexafluoroisopropanol) to DMF to improve solubility during coupling .

- Coupling Agents : Use HATU/Oxyma Pure (1:1 ratio) instead of HOBt/DIC for sterically hindered residues. This reduces racemization and improves coupling efficiency (>90%) .

Q. How can mass spectrometry (MS) differentiate between dimethylation isomers (e.g., O,3-dimethyl vs. O,5-methyl) in tyrosine derivatives?

- Fragmentation Patterns :

- O,3-dimethyl : Fragments show neutral loss of 30.01 Da (CH₂O) from the phenolic group.

- O,5-methyl : Dominant peaks at m/z 121 (tyrosine side chain) and m/z 91 (tropylium ion) .

Q. What role does N-Fmoc-O,3-dimethyl-D-tyrosine play in studying phosphorylation-mimetic peptides, and how does it compare to phosphorylated analogs?

- Applications : The dimethyl group mimics phosphorylated tyrosine’s steric bulk, enabling studies of phosphotyrosine-binding domains (e.g., SH2 domains) without enzymatic instability .

- Limitations : Unlike phosphorylated derivatives (e.g., Fmoc-O-dimethylphospho-D-tyrosine ), dimethylated forms lack negative charge, altering binding kinetics. Use MD simulations to assess mimicry accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.